2-Ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol
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Overview
Description
2-Ethylhexan-1-ol; phosphoric acid; 2-tridecoxyethanol is a compound that combines three distinct chemical entities: 2-Ethylhexan-1-ol, phosphoric acid, and 2-tridecoxyethanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexan-1-ol: This compound is typically synthesized through the hydroformylation of propylene, followed by hydrogenation. The process involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form butyraldehyde, which undergoes aldol condensation to form 2-ethylhexenal.
Phosphoric Acid: Industrially, phosphoric acid is produced by the wet process, which involves the reaction of phosphate rock with sulfuric acid to produce phosphoric acid and calcium sulfate.
2-Tridecoxyethanol: This compound is synthesized through the ethoxylation of tridecyl alcohol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Ethylhexan-1-ol can undergo oxidation to form 2-ethylhexanoic acid.
Esterification: Phosphoric acid can react with alcohols to form phosphate esters.
Ethoxylation: 2-Tridecoxyethanol can undergo further ethoxylation to form higher ethoxylates, which are used as surfactants.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Esterification: Acid catalysts such as sulfuric acid, elevated temperatures.
Ethoxylation: Ethylene oxide, potassium hydroxide as a catalyst, controlled temperature and pressure.
Major Products
2-Ethylhexanoic acid: from the oxidation of 2-ethylhexan-1-ol.
Phosphate esters: from the esterification of phosphoric acid with alcohols.
Higher ethoxylates: from the ethoxylation of 2-tridecoxyethanol.
Scientific Research Applications
2-Ethylhexan-1-ol; phosphoric acid; 2-tridecoxyethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylhexan-1-ol; phosphoric acid; 2-tridecoxyethanol varies depending on its application:
Solvent Action: As a solvent, it dissolves various substances by breaking intermolecular forces and forming new interactions with solute molecules.
Catalytic Action: In esterification reactions, phosphoric acid acts as a catalyst, donating protons to facilitate the formation of ester bonds.
Surfactant Action: 2-Tridecoxyethanol acts as a surfactant by reducing surface tension and forming micelles, which help in the emulsification of oils and fats.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanol: Similar to 2-ethylhexan-1-ol but lacks the phosphoric acid and 2-tridecoxyethanol components.
Phosphoric Acid Esters: Similar to phosphoric acid but in esterified form.
Tridecyl Alcohol Ethoxylates: Similar to 2-tridecoxyethanol but with varying degrees of ethoxylation.
Uniqueness
2-Ethylhexan-1-ol; phosphoric acid; 2-tridecoxyethanol is unique due to its combination of three distinct chemical entities, each contributing to its diverse range of applications and properties. This combination allows it to function as a solvent, catalyst, and surfactant, making it highly versatile in various scientific and industrial applications .
Properties
Molecular Formula |
C23H53O7P |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol |
InChI |
InChI=1S/C15H32O2.C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16;1-3-5-6-8(4-2)7-9;1-5(2,3)4/h16H,2-15H2,1H3;8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
SJYMEKJAFQORRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCO.CCCCC(CC)CO.OP(=O)(O)O |
Related CAS |
68937-44-0 |
Origin of Product |
United States |
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